21-Dehydro Budesonide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

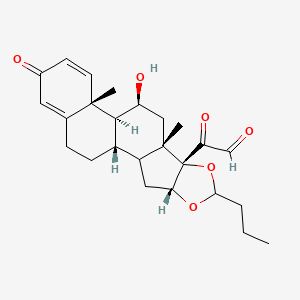

Structure

2D Structure

3D Structure

Properties

CAS No. |

85234-63-5 |

|---|---|

Molecular Formula |

C25H32O6 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |

InChI |

InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,13,16-18,20-22,28H,4-7,11-12H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1 |

InChI Key |

UHEOYIKQUMWUPY-KWVAZRHASA-N |

SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C=O)C)O)C |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C |

Synonyms |

(11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al; Budesonide Impurity D (EP) |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of a Key Impurity: A Technical Guide to the Discovery and Synthesis of 21-Dehydro Budesonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and manufacturing, the characterization and control of impurities are of paramount importance to ensure the safety and efficacy of drug products. Budesonide (B1683875), a potent glucocorticoid widely used in the treatment of asthma, inflammatory bowel disease, and other inflammatory conditions, is no exception. This technical guide provides an in-depth exploration of 21-Dehydro Budesonide, a primary degradation product and key impurity of Budesonide.

Identified as Budesonide EP Impurity D, this compound is structurally distinct from its parent compound due to the oxidation of the hydroxyl group at the C21 position to an aldehyde.[1][2] This modification, while seemingly minor, can have implications for the stability of Budesonide formulations and potentially alter biological activity. This document delves into the discovery, synthesis, and analytical characterization of this compound, offering valuable insights for researchers and professionals in drug development and quality control. While its own biological activities are a subject of scientific investigation, its primary significance currently lies in its role as a critical reference standard for monitoring the purity and stability of Budesonide-containing pharmaceuticals.[1][2]

Physicochemical and Analytical Data

The following table summarizes the key physicochemical and analytical parameters for this compound, compiled from various sources. This data is crucial for its identification, characterization, and quantification.

| Property | Value | Reference(s) |

| Systematic Name | (11β,16α)-16,17-[butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al | [1][3] |

| Synonyms | Budesonide EP Impurity D, Budesonide Aldehyde Impurity, Budesonide glyoxal (B1671930) (epimers) | [3][4][5] |

| CAS Number | 85234-63-5 | [4][6][7] |

| Molecular Formula | C₂₅H₃₂O₆ | [4][6][7] |

| Molecular Weight | 428.52 g/mol | [4][6][7] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 111-124°C | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| Purity (typical) | ≥95% (by HPLC) | [4][6] |

| Storage Temperature | -20°C for long-term storage | [4][6] |

| Analytical Methods | ¹H NMR (DMSO-d₆), Mass Spectrometry, HPLC-UV (254 nm), IR, TGA | [4][5] |

| Relative Retention Time (RRT) | Epimers at 0.61 and 0.66 relative to budesonide epimer B (USP method) | [8] |

Discovery and Formation Pathway

This compound is primarily recognized as a degradation product of Budesonide, formed through the selective oxidation of the primary alcohol at the C21 position to an aldehyde.[1] This oxidative transformation is a critical consideration in the stability studies of Budesonide-containing pharmaceutical formulations. The presence of oxygen is a key factor in this aerobic degradation process.[1] Studies on the thermal forced degradation of budesonide solutions have identified this compound as a major degradation product, with its formation influenced by factors such as the presence of excipients and the storage container material.[9]

The logical pathway for the formation of this compound from Budesonide is depicted in the following diagram:

Caption: Formation of this compound from Budesonide via oxidation.

Synthesis of this compound

While often an undesired byproduct, this compound is intentionally synthesized for use as a reference standard in analytical testing to ensure the quality and purity of Budesonide drug products.[1] The key to a successful synthesis is the selective oxidation of the primary alcohol at the C21 position of Budesonide without affecting other sensitive functional groups in the molecule. Mild and selective oxidizing agents are therefore required. The Dess-Martin periodinane (DMP) oxidation is a well-suited and widely recognized method for this transformation, known for its mild reaction conditions and high yields in converting primary alcohols to aldehydes.[3][4][10]

Experimental Protocol: Synthesis via Dess-Martin Oxidation

This protocol describes a plausible method for the synthesis of this compound from Budesonide using Dess-Martin periodinane.

Materials:

-

Budesonide

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Budesonide in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (approximately 1.5 equivalents) portion-wise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Budesonide) is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, mass spectrometry, and HPLC.

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound:

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is an area of ongoing scientific interest.[2] As a significant degradation product of Budesonide, understanding its pharmacological and toxicological profile is crucial. It is plausible that the aldehyde functionality at the C21 position could influence its interaction with the glucocorticoid receptor, potentially altering its anti-inflammatory potency or receptor binding affinity compared to the parent drug, Budesonide.

Currently, there is a lack of publicly available, detailed studies on the specific signaling pathways modulated by this compound. Research in this area would be valuable to fully assess the impact of this impurity in Budesonide formulations. A proposed logical relationship for investigating the biological effects of this compound is outlined below.

Caption: A logical workflow for the investigation of the biological activity of this compound.

Conclusion

This compound stands as a critical impurity in the quality control and stability assessment of Budesonide drug products. Its formation through oxidative degradation underscores the need for careful formulation and storage considerations. The synthesis of this compound, primarily for use as a reference standard, can be achieved through selective oxidation methods such as the Dess-Martin periodinane oxidation. While detailed information on its biological activity and specific signaling pathways remains an area for further research, its role as an analytical standard is indispensable for ensuring the quality, safety, and efficacy of Budesonide therapies. This guide provides a foundational understanding for researchers and professionals working with Budesonide and its related compounds.

References

- 1. EP0424921A2 - Process for preparing 21-desoxyprednisolone 17-esters - Google Patents [patents.google.com]

- 2. This compound | 85234-63-5 | Benchchem [benchchem.com]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

21-Dehydro Budesonide: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Dehydro Budesonide, also known as Budesonide EP Impurity D, is a critical degradation product of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions.[1] As a primary impurity, its presence and physicochemical characteristics are of significant interest in the quality control and stability testing of Budesonide-containing pharmaceutical products. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant biological context.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | (11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al | [1] |

| Molecular Formula | C₂₅H₃₂O₆ | [2][3] |

| Molecular Weight | 428.52 g/mol | [2][3] |

| CAS Number | 85234-63-5 | [2][3] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | >110°C (decomposes) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [4] |

| pKa (Predicted) | 14.21 ± 0.70 | [4] |

| logP (Computed, XLogP3) | 2.9 | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established methods for corticosteroids and can be adapted for this compound.

Solubility Determination (Shake-Flask Method with UV-Vis Spectrophotometry)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a sealed vial containing the solvent of interest (e.g., water, ethanol, buffers).

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or a specific HPLC-UV method. A calibration curve of known concentrations is used for accurate quantification.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., methanol/water) to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.

logP Determination (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be estimated using RP-HPLC.

-

Chromatographic System: An HPLC system equipped with a C18 column and a UV detector is used.

-

Mobile Phase: A series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water are prepared.

-

Reference Compounds: A set of reference compounds with known logP values are injected to create a calibration curve.

-

Sample Analysis: this compound is injected onto the column, and its retention time is measured.

-

Calculation: The logarithm of the capacity factor (log k') for each reference compound and this compound is calculated from their retention times. A linear regression of the known logP values of the reference compounds against their calculated log k' values is performed. The logP of this compound is then interpolated from this calibration curve using its log k' value.

Formation and Biological Context

Formation of this compound

This compound is formed through the oxidative degradation of its parent compound, Budesonide. This process primarily involves the oxidation of the C21 hydroxyl group to an aldehyde.[1]

Caption: Oxidative degradation of Budesonide to this compound.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

As a derivative of Budesonide, the biological activity of this compound is expected to be mediated through the glucocorticoid receptor (GR). The canonical signaling pathway is depicted below.

Caption: Simplified glucocorticoid receptor signaling pathway.

Experimental and Logical Workflows

Physicochemical Property Determination Workflow

The logical flow for characterizing the physicochemical properties of this compound is outlined below.

Caption: Experimental workflow for physicochemical characterization.

References

Spectroscopic and Analytical Profile of 21-Dehydro Budesonide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Dehydro Budesonide (B1683875), also known as Budesonide EP Impurity D, is a significant degradation product of the potent glucocorticoid, Budesonide.[1][2] Its formation, primarily through the oxidation of the C21 hydroxyl group to an aldehyde, is a critical parameter in the stability studies of Budesonide-containing pharmaceutical products.[1] This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for 21-Dehydro Budesonide, intended to assist researchers, scientists, and drug development professionals in its identification and characterization.

Chemical Identity

-

Systematic Name: (11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al[1]

-

Synonyms: Budesonide EP Impurity D, 21-Dehydrobudesonide, Budesonide Aldehyde Impurity

-

CAS Number: 85234-63-5

-

Molecular Formula: C₂₅H₃₂O₆

-

Molecular Weight: 428.52 g/mol

Spectroscopic Data

Detailed, quantitative spectroscopic data for this compound is not publicly available in peer-reviewed literature. The characterization data is typically held by manufacturers and provided upon the purchase of the reference material. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific chemical shifts and coupling constants are not published, it is known that the identity of this compound has been confirmed using proton NMR (¹H NMR) spectroscopy, with DMSO-d₆ as a solvent, in conjunction with mass spectrometry. The key distinguishing feature in the ¹H NMR spectrum, when compared to Budesonide, would be the presence of a signal corresponding to the aldehyde proton at the C21 position, typically found in the region of 9-10 ppm. Concurrently, the signals corresponding to the C21 methylene (B1212753) protons in Budesonide would be absent.

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not available in the literature. However, the IR spectrum would be expected to show characteristic absorption bands for its functional groups. A comparison with the parent compound, Budesonide, would highlight the key differences.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| O-H (alcohol) | 3500 - 3200 (broad) | Present in both Budesonide and this compound. |

| C-H (alkane and alkene) | 3100 - 2850 | Present in both compounds. |

| C=O (α,β-unsaturated ketone) | 1670 - 1650 | Characteristic of the A-ring of the steroid. |

| C=O (ketone at C20) | ~1725 | Present in both compounds. |

| C=O (aldehyde at C21) | ~1730 and ~2720 | Distinguishing feature of this compound. |

| C-O (acetal, alcohol) | 1250 - 1050 | Present in both compounds. |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not publicly available. However, forced degradation studies of Budesonide provide a general framework for its generation and analysis.

Generation of this compound (Forced Degradation)

This compound is a major product of oxidative degradation.[3] A general protocol for its formation involves:

-

Sample Preparation: A solution of Budesonide is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

-

Stress Condition: The solution is exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), or to aerobic conditions, which can be induced by factors like the presence of Al₂O₃ on the inner surface of aluminum containers.[3]

-

Analysis: The resulting mixture is then analyzed, typically by a stability-indicating HPLC method, to separate the degradation products.

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for the analysis of Budesonide and its impurities, including this compound.[4]

| Parameter | HPLC-UV Method |

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and a phosphate (B84403) buffer (pH ~3.2) |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detection | UV at approximately 244 nm |

Formation Pathway

This compound is formed from the oxidative degradation of the parent drug, Budesonide. This is a critical transformation to monitor during stability testing of Budesonide formulations.

Caption: Formation of this compound from Budesonide.

Signaling Pathways

Currently, there is a lack of publicly available research on the specific biological or signaling effects of this compound. The biological activity and interaction with signaling pathways of Budesonide itself are well-documented, but it is not known if this degradation product retains any glucocorticoid activity or has any off-target effects. Further research is needed to elucidate the pharmacological profile of this impurity.

Conclusion

This compound is a key impurity and degradation product of Budesonide. While detailed, publicly available spectroscopic data is scarce, its identity and formation are well-established. The primary methods for its analysis are HPLC and LC-MS. For definitive structural confirmation and quantitative analysis, obtaining a certified reference standard with its accompanying Certificate of Analysis, which includes detailed NMR and IR data, is essential for researchers and drug development professionals. Understanding the formation and analytical profile of this compound is crucial for ensuring the quality, safety, and efficacy of Budesonide pharmaceutical products.

References

- 1. This compound | 85234-63-5 | Benchchem [benchchem.com]

- 2. This compound | 85234-63-5 [chemicalbook.com]

- 3. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Budesonide Impurity D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, identification, and characterization of Budesonide (B1683875) Impurity D. Budesonide is a potent glucocorticoid steroid used in the management of asthma and other inflammatory conditions.[1] The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product.[2] Budesonide Impurity D is a known related substance of Budesonide and is monitored during quality control processes.[1][3]

Chemical Structure and Identification

Budesonide Impurity D is systematically identified as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-3,20-dioxopregna-1,4-dien-21-al.[4][5][6] It is also known by the synonyms 21-Dehydro Budesonide and Budesonide Aldehyde Impurity.[4][6][7] The presence of an aldehyde group at the C-21 position instead of the primary alcohol found in Budesonide is the key structural difference.

The following diagram illustrates the chemical structure of Budesonide Impurity D:

Physicochemical Properties

A summary of the key physicochemical properties of Budesonide Impurity D is presented in the table below. This information is crucial for the development of analytical methods and for understanding the impurity's behavior.

| Property | Value | Reference(s) |

| IUPAC Name | 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-3,20-dioxopregna-1,4-dien-21-al | [4][5][6] |

| Synonyms | This compound, Budesonide Aldehyde Impurity | [4][6][7] |

| CAS Number | 85234-63-5 | [4][7][8] |

| Molecular Formula | C₂₅H₃₂O₆ | [4][7] |

| Molecular Weight | 428.52 g/mol | [4][7] |

| Appearance | White Powder | [8] |

Experimental Protocols

The identification and quantification of Budesonide Impurity D are typically performed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). The structural confirmation is achieved through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A general HPLC method for the analysis of Budesonide and its related substances, including Impurity D, can be outlined as follows. It is important to note that method parameters should be optimized and validated for specific laboratory conditions and instrumentation.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific composition and gradient profile will depend on the required separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: UV detection is usually performed at a wavelength where Budesonide and its impurities exhibit significant absorbance, often around 240-254 nm.

-

Injection Volume: A standard injection volume of 10-20 µL is common.

-

Sample Preparation: Samples of the Budesonide drug substance or product are dissolved in a suitable solvent, typically the mobile phase or a mixture of water and organic solvent, to a known concentration.

Spectroscopic Characterization

For the definitive identification and structural elucidation of Budesonide Impurity D, the following spectroscopic techniques are employed:

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity. This data is crucial for confirming the elemental composition and identifying structural motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a complete picture of the molecule's connectivity and stereochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of characteristic absorption bands for aldehydes, ketones, hydroxyl groups, and carbon-carbon double bonds can be confirmed.

The following diagram illustrates a general workflow for the identification and characterization of a pharmaceutical impurity like Budesonide Impurity D.

Synthesis and Formation

Budesonide Impurity D is a degradation product of Budesonide.[4] Its formation can occur during the synthesis of Budesonide or upon storage under certain conditions. The aldehyde functionality at C-21 is a result of the oxidation of the primary alcohol at the same position in the Budesonide molecule. Understanding the pathways of impurity formation is essential for developing control strategies in the manufacturing process and for defining appropriate storage conditions for the drug product.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and analytical methodologies related to Budesonide Impurity D. A thorough understanding of this and other impurities is fundamental to ensuring the quality, safety, and regulatory compliance of Budesonide-containing pharmaceutical products. The provided information serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of this important medication.

References

- 1. waters.com [waters.com]

- 2. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. scirp.org [scirp.org]

- 8. asianpubs.org [asianpubs.org]

The Formation of 21-Dehydro Budesonide: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core formation mechanism of 21-Dehydro Budesonide (B1683875), a critical degradation product of the corticosteroid Budesonide. Understanding the pathways leading to its formation is paramount for ensuring the stability, safety, and efficacy of Budesonide-containing pharmaceutical products. This document provides a comprehensive overview of the oxidative degradation process, detailed experimental protocols for stress testing, and quantitative data analysis.

Introduction to 21-Dehydro Budesonide

This compound, also known as Budesonide EP Impurity D, is a significant degradation product of Budesonide.[1][2][3][4][5][6] Its formation involves the oxidation of the primary alcohol at the C21 position of the Budesonide molecule to an aldehyde.[7] This transformation results in a steroid-glyoxal derivative. The presence of this impurity in Budesonide formulations is carefully monitored to ensure product quality and stability.[7]

The Core Formation Mechanism: Oxidative Degradation

The principal pathway for the formation of this compound is through the oxidative degradation of the α-ketolic side chain of Budesonide.[7] This chemical transformation is primarily an aerobic process, necessitating the presence of oxygen.[7][8]

Several factors can influence the rate and extent of this oxidative degradation:

-

Presence of Oxygen: Oxygen is a key driver of the degradation process.[7] Studies have shown a much faster degradation rate of Budesonide under aerobic conditions compared to anaerobic conditions.[8]

-

Alkalinity: Increased alkalinity has been shown to accelerate the degradation of Budesonide, promoting the formation of this compound.[7][8]

-

Temperature: Higher temperatures can increase the rate of degradation.[7][8]

-

Trace Metals: The presence of trace metals can catalyze the oxidation of the α-ketolic side chain.[7]

-

Light: Exposure to light, particularly UV irradiation, can induce the degradation of Budesonide, although the photolytic degradation pathways may differ from the oxidative routes leading to this compound.[7][8]

-

Catalysis by Surfaces: Research has indicated that the generation of Budesonide impurity D can be an aerobic oxidation process induced by materials such as Al₂O₃ found on the inner surfaces of aluminum containers.[1][9]

It is crucial to distinguish this chemical degradation pathway from the metabolic pathways of Budesonide in the human body. The primary metabolism of Budesonide is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of 16α-hydroxyprednisolone and 6β-hydroxybudesonide, which have significantly lower glucocorticoid activity.[10][11]

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance under various stress conditions. The following table summarizes quantitative data from representative forced degradation studies on Budesonide.

| Stress Condition | Reagent/Method | Duration | Temperature | Observations | Reference |

| Acidic Hydrolysis | 0.1 M to 1 M HCl | Several hours to days | Room Temperature to 80°C | Significant degradation observed. | [10] |

| Basic Hydrolysis | 0.1 M to 1 M NaOH | Several hours to days | Room Temperature to 80°C | Significant degradation observed. | [10] |

| Oxidative Degradation | 3% to 30% H₂O₂ | Several hours to days | Room Temperature | Significant degradation observed. | [10] |

| Thermal Degradation | Dry heat | Up to several days | 40°C to 80°C | Degradation observed, extent depends on temperature and duration. | [10] |

| Photolytic Degradation | UV light (254 nm) or fluorescent lamp | Several hours to days | Ambient | Photodegradation leads to the formation of specific isomers. | [10] |

Experimental Protocols for Forced Degradation Studies

The following provides a generalized experimental protocol for conducting forced degradation studies on Budesonide to investigate the formation of this compound.

General Protocol

-

Sample Preparation: Prepare solutions of Budesonide in a suitable solvent, such as methanol (B129727) or an acetonitrile-water mixture.[10]

-

Stress Application:

-

Acidic/Basic Hydrolysis: To the drug solution, add an equal volume of a suitable concentration of acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).[10]

-

Oxidative Degradation: Add a suitable concentration of an oxidizing agent (e.g., 30% H₂O₂) to the drug solution.[10]

-

Thermal Degradation: Store the drug solution or the solid drug substance at an elevated temperature (e.g., 60-80°C).[10]

-

Photolytic Degradation: Expose the drug solution to a light source, such as a UV lamp or a photostability chamber.[10]

-

-

Neutralization/Stopping the Reaction: For acid and base hydrolysis, neutralize the samples at predetermined time points. For other stress conditions, cool the samples to room temperature.[10]

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method. Coupling with a mass spectrometer (LC-MS) is often used for the identification of unknown degradation products.[10]

-

Quantification: Quantify the amount of Budesonide remaining and the percentage of each degradation product formed.[10]

Specific Protocol for Oxidative Degradation

This protocol is specifically designed to induce the formation of this compound.

-

Sample Preparation: Pipette 1.40 ml of a primary stock solution of Budesonide into a 25 ml standard flask.[12]

-

Stress Application: Add 3 ml of 10% hydrogen peroxide and make up the volume to the mark with a suitable diluent to achieve the desired final concentration (e.g., 140 µg/ml).[12]

-

Incubation: Reflux the standard flask at 75°C for 5 hours.[12]

-

Sample Processing: Cool the resulting solution and filter it through a 0.22 mm syringe filter.[12]

-

Analysis: Inject 10 µl of the solution into the HPLC system and measure the peak area for Budesonide and its degradation products.[12]

-

Calculation: Calculate the percentage assay and percentage degradation.[12]

Visualizing the Formation Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the formation of this compound.

Caption: Oxidative degradation pathway of Budesonide to this compound.

Caption: Experimental workflow for forced degradation studies of Budesonide.

Conclusion

The formation of this compound is a critical aspect of Budesonide's stability profile, primarily driven by oxidative degradation. A thorough understanding of the factors that promote this degradation is essential for the development of stable pharmaceutical formulations. The implementation of robust stability-indicating analytical methods and comprehensive forced degradation studies, as outlined in this guide, are indispensable for ensuring the quality, safety, and efficacy of Budesonide products.

References

- 1. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. CID 71315297 | C25H32O6 | CID 71315297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C25H32O6 | CID 101249378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS No- 85234-63-5 | Simson Pharma Limited [simsonpharma.com]

- 6. This compound | 85234-63-5 [chemicalbook.com]

- 7. This compound | 85234-63-5 | Benchchem [benchchem.com]

- 8. Kinetics and mechanisms of budesonide degradation in propylene glycol solutions - ProQuest [proquest.com]

- 9. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrpr.com [ijrpr.com]

The Oxidative Degradation Pathway of Budesonide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative degradation pathway of budesonide (B1683875), a potent glucocorticoid widely used in the treatment of asthma and inflammatory bowel diseases. A thorough understanding of its metabolic fate is critical for drug development, ensuring safety, efficacy, and the development of robust analytical methods. This document details the primary metabolic routes, the enzymes involved, and the resulting degradation products. Furthermore, it outlines the experimental protocols employed to elucidate these pathways and presents quantitative data on metabolite formation.

Core Oxidative Degradation Pathway

Budesonide undergoes extensive first-pass metabolism, primarily in the liver and intestines, which significantly reduces its systemic bioavailability and potential for adverse effects.[1][2][3] The oxidative degradation is predominantly mediated by the cytochrome P450 3A (CYP3A) family of enzymes, with CYP3A4 being the principal isoform involved.[2][4][5][6][7][8][9]

The two major metabolic pathways are:

-

6β-hydroxylation: This reaction introduces a hydroxyl group at the 6β position of the steroid nucleus, forming 6β-hydroxybudesonide.[1][4][10][11]

-

16α-hydroxylation and subsequent acetal (B89532) cleavage: This pathway involves the hydroxylation at the 16α position, leading to the formation of 16α-hydroxyprednisolone.[1][4][10][11] This transformation results in the cleavage of the acetal group, a unique inactivation pathway for budesonide.[10][12]

Both major metabolites, 6β-hydroxybudesonide and 16α-hydroxyprednisolone, possess less than 1% of the glucocorticoid activity of the parent budesonide molecule, rendering them pharmacologically insignificant.[2][5][7]

Beyond the primary oxidative pathways, budesonide can also undergo other metabolic transformations, including sulfation by the sulfotransferase enzyme 1A1 and the formation of fatty acid esters, particularly in lung tissue.[2][13]

Quantitative Analysis of Budesonide Metabolism

The relative formation of the two primary metabolites of budesonide has been investigated in various in vitro systems. The following table summarizes representative quantitative data.

| In Vitro System | Budesonide Concentration | 6β-hydroxybudesonide Formation | 16α-hydroxyprednisolone Formation | Reference |

| Human Liver Microsomes | 10 µM | Major Metabolite | Major Metabolite | [4] |

| Human Liver 9000g Supernatant | Not Specified | Major Metabolite | Major Metabolite | [10] |

Note: The exact percentages can vary depending on the specific experimental conditions, such as incubation time, protein concentration, and the specific liver microsome batch.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form during manufacturing, storage, or administration, and are crucial for developing stability-indicating analytical methods.[14] Budesonide has been subjected to various stress conditions, including oxidation, acid and base hydrolysis, heat, and light.

Under oxidative stress (e.g., exposure to hydrogen peroxide), the formation of several degradation products has been observed.[14][15] Thermal degradation studies have identified impurities such as Impurity D, 17-carboxylate, 17-ketone, and Impurity L as major degradation products.[16][17] Photodegradation can lead to the formation of an isomeric impurity known as Lumibudesonide.[18][19]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of studies on budesonide degradation. The following are generalized protocols for key experiments.

In Vitro Metabolism in Human Liver Microsomes

This assay is used to identify the primary metabolites formed by hepatic enzymes.

1. Reagents and Materials:

-

Budesonide stock solution (e.g., in methanol (B129727) or DMSO)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Control incubations (without NADPH, without HLMs)

2. Incubation Procedure:

-

Pre-warm a mixture of HLMs and phosphate buffer at 37°C.

-

Add the budesonide stock solution to the mixture to achieve the desired final concentration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for metabolites using a validated analytical method (e.g., LC-MS/MS).

Forced Degradation (Oxidative Stress)

This protocol is designed to induce oxidative degradation of budesonide.

1. Reagents and Materials:

-

Budesonide solution (in a suitable solvent like methanol or water)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3% or 30%)

-

HPLC-grade water and organic solvents for analysis

2. Procedure:

-

Treat the budesonide solution with the hydrogen peroxide solution.

-

Incubate the mixture at room temperature or elevated temperature for a defined period (e.g., several hours to days).[14]

-

At various time points, withdraw aliquots of the solution.

-

If necessary, quench the reaction (e.g., by dilution or addition of a reducing agent).

-

Analyze the samples using a stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of budesonide and its degradation products.

1. Instrumentation and Conditions (Example):

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

-

Column: A reversed-phase column, such as a C18 or C8 column.[20][21]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15][22][23]

-

Injection Volume: 20 µL.[15]

2. Sample Preparation:

-

Dilute the samples from the degradation studies with the mobile phase to an appropriate concentration.

-

Filter the samples through a 0.45 µm filter before injection.

3. Analysis:

-

Inject the prepared samples into the HPLC system.

-

Record the chromatograms and identify the peaks corresponding to budesonide and its degradation products by comparing their retention times with those of reference standards.

-

Quantify the compounds based on the peak areas from a calibration curve.

Visualizing the Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated.

Primary metabolic pathway of budesonide.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Budesonide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 8. Plasma concentrations of inhaled budesonide and its effects on plasma cortisol are increased by the cytochrome P4503A4 inhibitor itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Budesonide? [synapse.patsnap.com]

- 10. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic acetal splitting of budesonide. A novel inactivation pathway for topical glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. asiapharmaceutics.info [asiapharmaceutics.info]

- 16. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]

- 17. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]

- 19. scirp.org [scirp.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. ijrpr.com [ijrpr.com]

- 23. researchgate.net [researchgate.net]

In-Depth Technical Guide to 21-Dehydro Budesonide

For Researchers, Scientists, and Drug Development Professionals

Core Synonyms and Chemical Identity

21-Dehydro Budesonide (B1683875) is a key impurity and degradation product of the potent synthetic corticosteroid, Budesonide. A comprehensive understanding of its various synonyms and chemical identifiers is crucial for accurate identification and research.

Systematic and Common Names:

-

21-Dehydrobudesonide

-

Budesonide EP Impurity D

-

Budesonide Aldehyde Impurity

-

Budesonide Glyoxal (epimers) [USP]

-

(11β,16α)-16,17-(Butylidenebis(oxy))-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al

-

16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-3,20-dioxopregna-1,4-dien-21-aldehyde

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 85234-63-5 |

| Molecular Formula | C25H32O6 |

| Molecular Weight | 428.52 g/mol |

| IUPAC Name | 2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |

Glucocorticoid Receptor Binding and Biological Activity

As a derivative of Budesonide, 21-Dehydro Budesonide is understood to exert its biological effects primarily through interaction with the glucocorticoid receptor (GR). However, the structural modification at the C21 position, specifically the oxidation of the hydroxyl group to an aldehyde, significantly impacts its binding affinity.

Scientific evidence suggests that the presence of the C21 aldehyde group in this compound leads to a reduced binding affinity for the glucocorticoid receptor when compared to its parent compound, Budesonide.[1] This alteration in the electronic and steric properties at the C21 position likely disrupts the optimal hydrogen bonding network that Budesonide establishes with the receptor, resulting in decreased affinity.[1] Studies on other corticosteroids have similarly shown that modifications at the C21 position can significantly influence receptor affinity, with 21-esters also exhibiting lower affinity than their parent alcohols.[2]

Signaling Pathways

This compound, as a glucocorticoid receptor agonist, is presumed to follow the canonical glucocorticoid signaling pathway. This pathway is pivotal in mediating the anti-inflammatory effects of corticosteroids. The binding of the ligand to the cytoplasmic glucocorticoid receptor triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.

Once in the nucleus, the activated glucocorticoid receptor can modulate gene expression through two primary mechanisms:

-

Transactivation: The receptor dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The glucocorticoid receptor monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interaction prevents NF-κB from binding to its target DNA sequences, thereby repressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5]

The transrepression of NF-κB is a key mechanism underlying the potent anti-inflammatory effects of glucocorticoids.

Glucocorticoid Receptor Signaling and NF-κB Transrepression

Caption: Glucocorticoid Receptor Signaling and NF-κB Transrepression.

Experimental Protocols

While specific experimental data for this compound is limited, the following are detailed methodologies for key experiments that would be employed to characterize its biological activity.

Glucocorticoid Receptor Competitive Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the glucocorticoid receptor.

Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.[6]

Materials:

-

Glucocorticoid receptor source (e.g., cytosolic fraction from cells expressing the receptor, such as A549 cells)

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)

-

Unlabeled this compound

-

Assay buffer

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the glucocorticoid receptor preparation in the presence of the varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through glass fiber filters.

-

Quantify the amount of radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter. When the NF-κB pathway is activated by an inflammatory stimulus (e.g., TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase. A compound that inhibits this pathway will reduce the amount of luciferase produced, which can be quantified by measuring luminescence.[7][8]

Materials:

-

A suitable cell line (e.g., HEK293 or HeLa cells)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Inflammatory stimulus (e.g., TNF-α)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate.

-

Transfect the cells with the NF-κB luciferase reporter plasmid.

-

After an appropriate incubation period, pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with the inflammatory stimulus to activate the NF-κB pathway.

-

After further incubation, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the log concentration of this compound to determine the IC50 value for NF-κB inhibition.

Experimental Workflow Diagram

Caption: Experimental Workflow for Characterizing this compound.

References

- 1. This compound | 85234-63-5 | Benchchem [benchchem.com]

- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. library.opentrons.com [library.opentrons.com]

- 8. bowdish.ca [bowdish.ca]

Preliminary Investigation of 21-Dehydro Budesonide's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

21-Dehydro Budesonide is a principal degradation product and impurity of the potent synthetic corticosteroid, Budesonide.[1] Structurally distinct by the presence of an aldehyde group at the C21 position in place of Budesonide's hydroxyl group, this modification significantly influences its biological activity.[1] This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, focusing on its mechanism of action as a glucocorticoid receptor agonist. This document summarizes available data on its receptor binding affinity, outlines relevant experimental protocols, and presents key signaling pathways and workflows through detailed diagrams.

Introduction

Budesonide is a widely utilized glucocorticoid for the management of inflammatory conditions such as asthma and inflammatory bowel disease.[2][3] Its therapeutic efficacy is intrinsically linked to its high affinity for the glucocorticoid receptor (GR).[4][5] this compound, also known as Budesonide EP Impurity D, emerges from the oxidative degradation of Budesonide.[1] While primarily considered an impurity in pharmaceutical formulations, its inherent biological activity as a glucocorticoid receptor agonist warrants investigation.[1] Understanding the biological profile of this compound is crucial for quality control in drug manufacturing and for a complete comprehension of Budesonide's pharmacological and toxicological profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | (11β,16α)-16,17-[butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al | [1] |

| Synonyms | 21-Dehydrobudesonide, Budesonide EP Impurity D, Budesonide Aldehyde Impurity | [1][6] |

| CAS Number | 85234-63-5 | [6][7] |

| Molecular Formula | C₂₅H₃₂O₆ | [6][8] |

| Molecular Weight | 428.5 g/mol | [6] |

Biological Activity and Mechanism of Action

Glucocorticoid Receptor Agonism

Like its parent compound, this compound functions as an agonist at glucocorticoid receptors.[1] The primary mechanism of action for glucocorticoids involves binding to the cytosolic glucocorticoid receptor, which then translocates to the nucleus to modulate gene expression.[1][9] This modulation can occur through two main pathways: transactivation and transrepression.

Anti-inflammatory Effects via Transrepression

The principal anti-inflammatory effects of glucocorticoids are mediated through transrepression.[1] The activated glucocorticoid receptor-ligand complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] This inhibition prevents the expression of a wide array of pro-inflammatory mediators, including cytokines and chemokines.[1]

Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (Dexamethasone = 100) | Source |

| Budesonide | 855 - 935 | [1] |

| Dexamethasone | 100 | [1] |

| 16α-Hydroxyprednisolone | 3 | [4] |

| 6β-Hydroxybudesonide | 6 | [4] |

Experimental Protocols

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the detection and quantification of this compound as an impurity in Budesonide pharmaceutical products.[1]

Glucocorticoid Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for the glucocorticoid receptor.[10] This assay measures the ability of an unlabeled compound, such as this compound, to displace a radiolabeled ligand with a known high affinity for the receptor.[10]

Key Steps:

-

Preparation of Receptor Source: A cytosolic fraction from tissues or cells expressing the glucocorticoid receptor (e.g., human lung tissue) is prepared.[10]

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled competitor (this compound).

-

Separation: Bound and unbound radioligand are separated.

-

Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity.

Synthesis and Metabolism

This compound is primarily formed through the aerobic, oxidative degradation of Budesonide.[1] The metabolism of Budesonide is extensive, occurring mainly in the liver via the cytochrome P450 isoenzyme 3A4 (CYP3A4).[2][9] The major metabolites of Budesonide are 16α-hydroxyprednisolone and 6β-hydroxybudesonide, both of which have significantly lower glucocorticoid activity.[2][4] While the specific metabolic fate of this compound has not been extensively documented, it is plausible that it undergoes similar metabolic pathways.

Conclusion

This compound, a primary degradation product of Budesonide, exhibits biological activity as a glucocorticoid receptor agonist. Its reduced binding affinity compared to the parent compound is a critical consideration in the quality control of Budesonide formulations. The anti-inflammatory effects of this compound are presumed to be mediated through the transrepression of pro-inflammatory transcription factors. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to quantify its precise contribution to the overall therapeutic and adverse effects of Budesonide-containing medications.

References

- 1. This compound | 85234-63-5 | Benchchem [benchchem.com]

- 2. Budesonide - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 6. This compound | C25H32O6 | CID 101249378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 85234-63-5 | LGC Standards [lgcstandards.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to 21-Dehydro Budesonide (Budesonide EP Impurity D)

CAS Number: 85234-63-5

This technical guide provides an in-depth overview of 21-Dehydro Budesonide (B1683875), a critical impurity and primary degradation product of the potent synthetic corticosteroid, Budesonide. The information is tailored for researchers, scientists, and drug development professionals, focusing on the compound's formation, analytical detection, and biological relevance.

Introduction

21-Dehydro Budesonide, systematically named (11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al, is recognized in the European Pharmacopoeia as Budesonide Impurity D.[1][2] It is a synthetic pregnane (B1235032) steroid distinguished from its parent compound, Budesonide, by the oxidation of the hydroxyl group at the C21 position to an aldehyde group.[3] This structural modification is a key factor in its formation during the manufacturing process and storage of Budesonide-containing pharmaceuticals. The presence and quantity of this compound must be carefully monitored to ensure the stability, purity, and safety of the final drug product.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, handling, and analysis.

| Property | Value | Source(s) |

| CAS Number | 85234-63-5 | [4][5][6] |

| Molecular Formula | C₂₅H₃₂O₆ | [6] |

| Molecular Weight | 428.52 g/mol | [6] |

| Appearance | White to Light Yellow Solid | [7] |

| Melting Point | >110°C (decomposition) | [7] |

| Synonyms | Budesonide EP Impurity D, Budesonide Aldehyde Impurity, Budesonide Glyoxal | [1][6][8] |

| Storage Temperature | -20°C (long-term) |

Formation and Synthesis

This compound is not typically synthesized as a therapeutic agent but rather as a reference standard for analytical purposes. Its primary route of formation is through the oxidative degradation of Budesonide.

Oxidative Degradation Pathway

The α-ketolic side chain of corticosteroids like Budesonide is susceptible to oxidation. The principal pathway for the formation of this compound is the aerobic oxidation of the primary alcohol at the C21 position, which converts it into an aldehyde (a steroid-glyoxal).[3] This process can be accelerated under forced degradation conditions, such as exposure to heat, light, and oxidizing agents. Studies have shown that this degradation can be an aerobic oxidation process, potentially induced by materials like Al₂O₃ found on the inner surfaces of some aluminum canisters used for inhalation products.

Caption: Oxidative formation of this compound from Budesonide.

Experimental Protocol: Forced Degradation for Reference Standard Generation

The following is a generalized protocol for the forced degradation of Budesonide to generate this compound. This procedure is intended for the preparation of an analytical reference sample.

-

Sample Preparation: Prepare a solution of Budesonide in a suitable solvent, such as a methanol-water or acetonitrile-water mixture (e.g., 1 mg/mL).

-

Stress Application (Oxidative Degradation):

-

To the Budesonide solution, add a suitable concentration of an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).

-

The reaction mixture can be stirred at room temperature or gently heated (e.g., 60°C) for several hours to accelerate degradation.

-

-

Reaction Monitoring: Periodically withdraw aliquots of the reaction mixture and analyze them by HPLC to monitor the formation of the this compound peak and the disappearance of the Budesonide peak.

-

Neutralization/Quenching: Once a sufficient amount of the impurity has been generated, neutralize the solution if necessary (e.g., if acidic or basic conditions were also applied).

-

Isolation and Purification: The resulting mixture can be subjected to preparative chromatography to isolate and purify this compound for use as a reference standard.

-

Characterization: Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for the detection, separation, and quantification of this compound in bulk drug substances and pharmaceutical formulations.[3]

Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial as it must be able to resolve the main active pharmaceutical ingredient (API) from all its potential impurities and degradation products. The European Pharmacopoeia (EP) outlines a method for Budesonide and its related substances, which is detailed below.

| Parameter | Specification | Source(s) |

| Column | C18 (ODS), end-capped; 150 x 4.6 mm, 3-5 µm particle size | [2][9] |

| Mobile Phase A | Anhydrous Ethanol:Acetonitrile:Phosphate (B84403) Buffer pH 3.2 (2:32:68 v/v/v) | [2][10] |

| Mobile Phase B | Acetonitrile:Phosphate Buffer pH 3.2 (50:50 v/v) | [10] |

| Gradient | A gradient program is typically used to resolve all impurities. | [10] |

| Flow Rate | 1.0 - 1.5 mL/min | [9][10] |

| Column Temperature | 50°C | [9] |

| Detection | UV at 240-254 nm | [9][10] |

| Injection Volume | 20 µL | [9][10] |

| Relative Retention Time | The two epimers of Impurity D appear at ~0.63 and 0.67 relative to Budesonide epimer B. | [2] |

Experimental Protocol: HPLC Analysis

-

Buffer Preparation: Prepare a phosphate buffer solution (e.g., from sodium dihydrogen phosphate and phosphoric acid) and adjust the pH to 3.2.

-

Mobile Phase Preparation: Prepare the mobile phases as specified in the table above. Filter and degas all solutions before use.

-

Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable solvent mixture to prepare a stock solution. Prepare working standards by serial dilution.

-

Sample Solution Preparation: Accurately weigh the Budesonide drug substance or formulate product and dissolve it in a suitable solvent (e.g., acetonitrile), then dilute with the mobile phase to the final target concentration.

-

Chromatography: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions and run the specified gradient program.

-

Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity based on the peak area response relative to the standard or the main Budesonide peak, depending on the specific method protocol.

Caption: General workflow for HPLC analysis of this compound.

Biological Activity and Signaling Pathway

Glucocorticoid Receptor Binding

For context, the binding affinity of Budesonide and other common glucocorticoids is presented below.

| Compound | Equilibrium Dissociation Constant (K_d) | Relative Binding Affinity (RBA)¹ | Source(s) |

| This compound | Data not available | Data not available | |

| Budesonide | ~1.32 nM | 855 - 980 | [12][13] |

| Dexamethasone | ~2.5 - 7.7 nM | 100 (Reference) | [12] |

| Fluticasone Propionate | ~0.2 - 0.5 nM | 1800 | [12] |

| 16α-Hydroxyprednisolone² | - | 3 | [1] |

| 6β-Hydroxybudesonide² | - | 6 | [1] |

| ¹Relative to Dexamethasone = 100. | |||

| ²Major metabolites of Budesonide, showing very weak affinity. |

Glucocorticoid Receptor Signaling Pathway

As a GR agonist, this compound would initiate the classical glucocorticoid signaling cascade. This pathway is fundamental to the anti-inflammatory and immunosuppressive effects of corticosteroids.

-

Ligand Binding: The steroid hormone diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and other chaperones.

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSP complex. This exposes a nuclear localization sequence.

-

Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.

-

Gene Regulation: In the nucleus, the GR complex typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines.

Caption: The canonical glucocorticoid receptor (GR) signaling pathway.

Conclusion

This compound is a chemically significant substance in the development and quality control of Budesonide-based pharmaceuticals. As its primary oxidative degradation product, its detection and quantification are mandated by pharmacopeial standards. This guide has provided a comprehensive overview of its properties, formation, and the analytical methods for its control. While it is presumed to have glucocorticoid activity, its lower binding affinity relative to Budesonide underscores the importance of minimizing its presence in the final drug product to ensure optimal therapeutic efficacy.

References

- 1. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound | 85234-63-5 | Benchchem [benchchem.com]

- 4. This compound | CAS No- 85234-63-5 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound | C25H32O6 | CID 101249378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. A New Process for the Synthesis of Budesonide 21-Phosphate and Evaluation in a Murine Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alentris.org [alentris.org]

- 9. uspnf.com [uspnf.com]

- 10. phenomenex.com [phenomenex.com]

- 11. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Purification of 21-Dehydro Budesonide Impurity Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis and purification of 21-Dehydro Budesonide (B1683875), a known impurity of the corticosteroid Budesonide, also referred to as Budesonide EP Impurity D. The synthesis is achieved through a controlled oxidation of Budesonide. Subsequent purification is performed using preparative High-Performance Liquid Chromatography (HPLC) to yield a high-purity reference standard suitable for analytical and drug development purposes. This document outlines the complete experimental workflow, including reaction monitoring, purification parameters, and characterization of the final product.

Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma and other inflammatory conditions. During the manufacturing process and storage of Budesonide, various impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product. 21-Dehydro Budesonide is a significant degradation product formed by the oxidation of the C21 hydroxyl group of Budesonide to an aldehyde.[1][2][3] The availability of a high-purity standard of this impurity is crucial for the development and validation of analytical methods to monitor the quality of Budesonide active pharmaceutical ingredient (API) and formulations.

This document presents a straightforward method for the synthesis of this compound via forced degradation of Budesonide, followed by a robust purification protocol using preparative HPLC.

Synthesis of this compound

The synthesis of this compound is based on the selective oxidation of the primary alcohol at the C21 position of Budesonide.

Synthesis Workflow

The overall workflow for the synthesis is depicted below.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 1.0 g of Budesonide in 50 mL of a suitable organic solvent such as acetonitrile (B52724) in a round-bottom flask.

-

Oxidation: To the stirred solution, add 10 mL of 30% hydrogen peroxide (H₂O₂) dropwise at room temperature.[4]

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress should be monitored by analytical HPLC to determine the consumption of Budesonide and the formation of this compound.

-

Quenching: Once the reaction has reached the desired conversion, quench the reaction by adding 50 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 50 mL of a 5% sodium thiosulfate (B1220275) solution to remove excess peroxide, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a yellowish solid.

Purification of this compound

Purification of the crude product is achieved using preparative HPLC.

Purification Workflow

The purification process is outlined in the following diagram.

Caption: Workflow for the purification of this compound.

Experimental Protocol: Preparative HPLC

The following parameters can be used as a starting point and should be optimized for the specific instrumentation.

| Parameter | Value |

| Instrument | Preparative HPLC system with UV detector |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 60% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | 244 nm[5] |

| Injection Volume | 5 mL (of a 10 mg/mL solution in mobile phase) |

-

Sample Preparation: Dissolve the crude product in the initial mobile phase composition.

-

Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect fractions based on the elution of the target peak corresponding to this compound.

-

Purity Check: Analyze the collected fractions using an analytical HPLC method to assess their purity.

-

Pooling and Lyophilization: Combine the fractions with a purity of >98% and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified this compound standard.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and purification process.

Table 1: Synthesis Results

| Parameter | Value |

| Starting Material (Budesonide) | 1.0 g |

| Crude Product Yield | ~0.95 g |

| Purity of Crude Product (by HPLC) | ~75% |

Table 2: Purification and Final Product Characterization

| Parameter | Value |

| Purified Product Yield | ~600 mg |

| Final Purity (by HPLC) | >98% |

| Molecular Formula | C₂₅H₃₂O₆[6][7][8] |

| Molecular Weight | 428.52 g/mol [6][7][8] |

| Appearance | White to off-white solid |

Characterization of this compound

The identity and purity of the final product should be confirmed by appropriate analytical techniques.

Analytical HPLC Method

| Parameter | Value |

| Column | C18, 5 µm, 150 x 4.6 mm |

| Mobile Phase | Acetonitrile : 0.025 M Phosphate Buffer (pH 3.2) (55:45 v/v)[4][5] |

| Flow Rate | 1.0 mL/min |

| Detection | 244 nm[4][7] |

| Retention Time of Budesonide | ~8.5 min |

| Retention Time of this compound | ~7.2 min |

Mass Spectrometry

-

Expected Mass: [M+H]⁺ = 429.22

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR and ¹³C-NMR spectra should be acquired to confirm the chemical structure. The most notable change from the Budesonide spectrum will be the appearance of an aldehyde proton signal around 9.5-10.0 ppm in the ¹H-NMR spectrum and the absence of the C21 methylene (B1212753) proton signals.

Conclusion